3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile
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Overview
Description
3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile is an organic compound that features a pyrazole ring substituted with a methyl group and an amino group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Amination: The amino group is introduced by reacting the pyrazole derivative with an appropriate amine. This can be achieved through nucleophilic substitution reactions.
Coupling with Benzonitrile: The final step involves coupling the aminopyrazole with benzonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The benzonitrile moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1,5-Dimethyl-1H-pyrazole-3-amine
- N,1,3-Trimethyl-1H-pyrazole-5-amine
Uniqueness
3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of compounds with tailored biological activities and physicochemical properties .
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[(1-methylpyrazol-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-3-9(5-10)6-12/h2-5,7-8,14H,1H3 |
InChI Key |
YRIHEEBUTHGXHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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